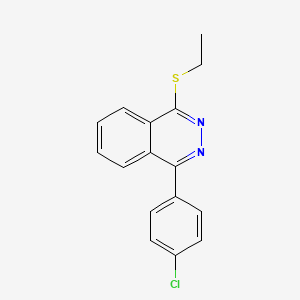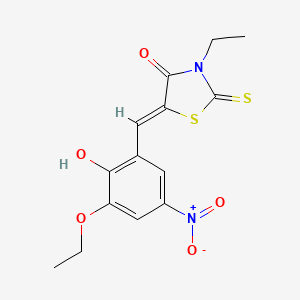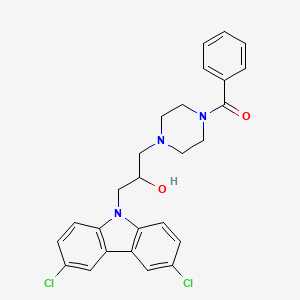
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline, commonly known as DNPH-TQ, is a chemical compound that has been widely used in scientific research applications. DNPH-TQ is a tetrahydroquinoline derivative that has a dinitrophenyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of DNPH-TQ involves the reaction of its dinitrophenyl group with carbonyl groups in the sample. This reaction forms a stable derivative, which can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
DNPH-TQ has been shown to have minimal biochemical and physiological effects. This compound is not toxic and does not have any significant effects on living organisms. However, it should be handled with care as it is a potential irritant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of DNPH-TQ is its high reactivity towards carbonyl compounds. This compound reacts with carbonyl groups to form stable derivatives, which can be easily analyzed using various analytical techniques. Moreover, DNPH-TQ is relatively inexpensive and has a high yield of synthesis.
However, there are also some limitations to the use of DNPH-TQ in laboratory experiments. One of the significant limitations is its selectivity towards carbonyl groups. This compound does not react with other functional groups, which limits its application in the analysis of complex samples. Additionally, DNPH-TQ is not stable in the presence of strong acids or bases, which can affect the accuracy of the analysis.
Orientations Futures
There are several future directions for the use of DNPH-TQ in scientific research. One potential application of this compound is in the analysis of carbonyl compounds in complex samples such as environmental samples or biological fluids. Another potential direction is the development of new derivatives of DNPH-TQ with improved selectivity towards specific carbonyl groups.
Conclusion
DNPH-TQ is a tetrahydroquinoline derivative that has been extensively studied for its applications in scientific research. This compound has been synthesized using various methods and has been used in the analysis of carbonyl compounds in samples. DNPH-TQ has minimal biochemical and physiological effects and has several advantages and limitations for use in laboratory experiments. There are several future directions for the use of DNPH-TQ in scientific research, including the development of new derivatives with improved selectivity.
Méthodes De Synthèse
The synthesis of DNPH-TQ involves the reaction of 3,4-dinitroaniline with cyclohexanone in the presence of a catalyst. The resulting intermediate product is then reduced using sodium borohydride to obtain DNPH-TQ. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
DNPH-TQ has been used in various scientific research applications. One of the most significant applications of DNPH-TQ is in the field of analytical chemistry. DNPH-TQ is a commonly used reagent for the detection of carbonyl compounds in samples. This compound reacts with carbonyl groups to form stable derivatives, which can be analyzed using various spectroscopic techniques.
Propriétés
IUPAC Name |
1-(3,4-dinitrophenyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)14-8-7-12(10-15(14)18(21)22)16-9-3-5-11-4-1-2-6-13(11)16/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSGFZNXULLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)
